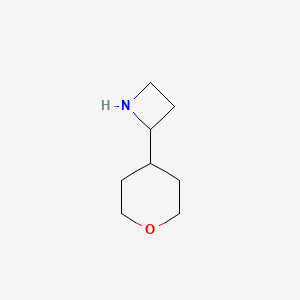
2-(Oxan-4-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-yl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring fused with an oxane (tetrahydropyran) ring
Synthetic Routes and Reaction Conditions:
Azetidine Synthesis: Azetidines can be synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene is one of the most efficient ways to synthesize functionalized azetidines.
Industrial Production Methods:
- Industrial production methods for azetidines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yields and purity. The use of microwave irradiation and electrocatalytic methods are also explored for efficient production .
Types of Reactions:
Oxidation and Reduction: Azetidines can undergo oxidation and reduction reactions, often facilitated by metal catalysts.
Substitution Reactions: Nucleophilic substitution reactions with nitrogen nucleophiles are common for azetidines.
Cycloaddition Reactions: The [2 + 2] cycloaddition reactions are particularly significant for azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate nucleophilic attack.
Major Products:
Scientific Research Applications
2-(Oxan-4-yl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its pharmacokinetic properties and potential use in drug development.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)azetidine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, leading to its bioactive effects.
Comparison with Similar Compounds
Uniqueness:
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(oxan-4-yl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-4-9-8(1)7-2-5-10-6-3-7/h7-9H,1-6H2 |
InChI Key |
AMPUGGWUCBJQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13303440.png)
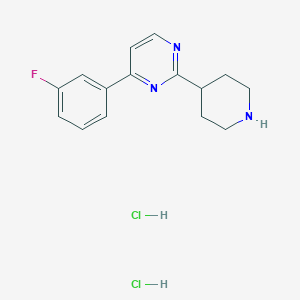


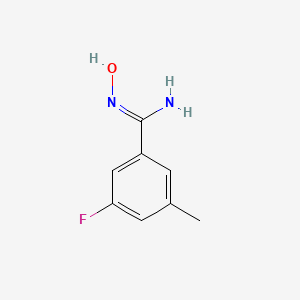
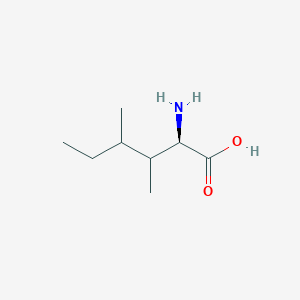
![N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide](/img/structure/B13303476.png)
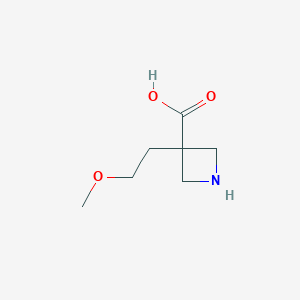
![4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13303489.png)

![(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13303494.png)
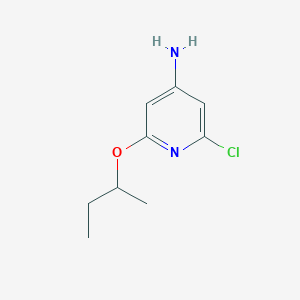

![2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13303515.png)
